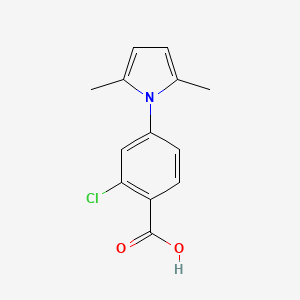

2-Chloro-4-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid

Description

2-Chloro-4-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid (CAS: 313701-79-0) is a halogenated benzoic acid derivative characterized by a chlorine atom at the 2-position and a 2,5-dimethyl-pyrrole substituent at the 4-position of the benzene ring. Its molecular formula is C₁₃H₁₂ClNO₂, with a molecular weight of 249.69 g/mol and a purity of ≥97% . The compound exists as a solid under standard conditions, and its structural features—a carboxylic acid group, a chloro substituent, and a pyrrole ring—make it a versatile intermediate in synthetic organic chemistry.

Properties

IUPAC Name |

2-chloro-4-(2,5-dimethylpyrrol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-8-3-4-9(2)15(8)10-5-6-11(13(16)17)12(14)7-10/h3-7H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAUEAGSVLKUBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)O)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301220406 | |

| Record name | 2-Chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301220406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313701-79-0 | |

| Record name | 2-Chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313701-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301220406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoic acid and 2,5-dimethylpyrrole.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or toluene, and catalysts such as palladium or copper may be used to facilitate the reaction.

Reaction Steps: The reaction proceeds through a series of steps, including halogenation, coupling, and cyclization, to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also incorporate advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The pyrrole ring can participate in coupling reactions, forming new carbon-carbon or carbon-nitrogen bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry

- Building Block : Utilized as a reagent in organic synthesis for creating more complex molecules.

- Reactivity : Engages in substitution reactions where the chloro group can be replaced by various functional groups.

Biological Research

- Antimicrobial Activity : Studies indicate potential efficacy against various pathogens, particularly Mycobacterium tuberculosis. The compound inhibits protein tyrosine phosphatase PtpA, disrupting phagosome maturation and acidification, which is crucial for bacterial survival within macrophages .

Medicinal Chemistry

- Therapeutic Potential : Ongoing research explores its use as a therapeutic agent for diseases due to its biological activity. It has shown promise in preclinical studies targeting specific enzymes involved in disease processes.

Material Science

- Polymer Development : The compound's unique properties make it suitable for developing new materials, including polymers and coatings that require specific chemical characteristics.

Case Study 1: Antiviral Properties

A study highlighted the anti-virulence properties of 2-Chloro-4-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid against Mycobacterium tuberculosis. The research demonstrated that this compound could inhibit crucial enzymes involved in bacterial pathogenicity .

Case Study 2: Synthesis and Applications

Research focusing on synthetic methodologies revealed that this compound serves as an effective intermediate in the synthesis of other biologically active molecules, showcasing its versatility in chemical applications.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid involves its interaction with specific molecular targets and pathways. The chloro and pyrrole groups play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Functional Group Variations in Benzoic Acid Derivatives

The following table highlights key structural analogs and their distinguishing characteristics:

Key Structural and Functional Differences

Chlorine vs. Hydroxyl Substitution

- The target compound’s 2-chloro substituent increases lipophilicity compared to the 2-hydroxy analog (CAS 5987-00-8), making it more suitable for hydrophobic environments or membrane penetration .

- The hydroxyl group in the analog enhances hydrogen-bonding capacity, favoring applications in aqueous-phase reactions or drug formulations requiring solubility .

Positional Isomerism and Substituent Effects

- The 4-methyl derivative (CAS 313701-78-9) demonstrates how substituent position alters steric and electronic properties. The methyl group at the 4-position may hinder rotation or interaction with biological targets compared to the target compound’s 4-pyrrole group .

Ester Derivatives

- Methyl ester analogs (e.g., compounds in ) replace the carboxylic acid with an ester, reducing acidity and improving lipid solubility. These derivatives are often prodrugs, hydrolyzing to the active acid form in vivo .

Complex Herbicidal Analogs Lactofen (CAS 77501-63-4) shares a benzoic acid backbone but incorporates phenoxy, nitro, and trifluoromethyl groups.

Biological Activity

2-Chloro-4-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

- A chloro group at the second position.

- A 2,5-dimethyl-pyrrol-1-yl group at the fourth position on the benzoic acid ring.

This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as Dihydrofolate reductase (DHFR) and Enoyl ACP reductase, affecting critical metabolic pathways including folate synthesis and fatty acid metabolism .

- Cell Growth Suppression : It suppresses cell growth while enhancing glucose uptake and intracellular adenosine triphosphate (ATP) levels, indicating a potential role in metabolic regulation .

- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through multiple pathways, although specific mechanisms remain under investigation .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various pyrrole derivatives, including this compound. It demonstrated significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 12.5 μg/mL, outperforming several known antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., H460, A549) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism was linked to increased apoptosis markers and altered metabolic profiles .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of compounds similar to this compound has highlighted that modifications to the pyrrole moiety significantly influence biological activity. For instance, variations in substituents on the pyrrole ring can enhance or diminish enzyme inhibition and cytotoxicity .

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid, and what critical reaction conditions must be optimized?

The compound can be synthesized via coupling reactions using reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) under cold conditions. Key optimizations include controlling reaction temperature (0–5°C), stoichiometric ratios of hydrazide intermediates, and purification via column chromatography to achieve >95% purity . For analogs, cyclization of pyrrolidinone precursors at 80–100°C in DMF has also been reported .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- 1H/13C NMR : Confirm substitution patterns (e.g., pyrrole methyl groups at δ ~2.2 ppm, aromatic protons at δ 6.8–8.0 ppm) .

- FTIR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrrole ring vibrations (~1450 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., [M+H]+ expected at m/z 292.08 for C₁₃H₁₄ClNO₂) .

Q. What solvent systems are optimal for solubility studies, and how does pH affect its stability?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability testing in buffered solutions (pH 4–9) reveals degradation >10% at extremes (pH <3 or >10) due to hydrolysis of the pyrrole ring or decarboxylation .

Q. What safety protocols are essential during handling?

Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood. Avoid skin contact, as chlorinated benzoic acids may cause irritation. Waste must be neutralized with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations enhance understanding of electronic properties and reactivity?

DFT calculations (e.g., B3LYP/6-31G**) predict HOMO-LUMO gaps (~4.5 eV), indicating moderate electrophilicity. Mulliken charges reveal electron-deficient regions at the chloro-substituted benzene, guiding nucleophilic substitution strategies .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic predictions?

X-ray crystallography (e.g., CCDC deposition) may show non-planar pyrrole-benzoic acid dihedral angles (~15°), conflicting with NMR-derived models. Such discrepancies arise from dynamic effects in solution vs. static crystal packing; molecular dynamics simulations can reconcile these differences .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Substitution at the pyrrole methyl groups (e.g., CF₃ or NO₂) increases lipophilicity (logP >3), improving membrane permeability. In vitro assays show that 4-fluoro analogs exhibit 2-fold higher inhibition of COX-2 compared to the parent compound .

Q. What methodologies detect and quantify reactive intermediates during synthesis?

LC-MS/MS with electrospray ionization (ESI+) monitors intermediates like acyl hydrazides (m/z 220.05). Quenching studies with methanol identify transient electrophilic species (e.g., acylium ions) that contribute to side-product formation .

Q. How does the compound interact with biological targets in molecular docking studies?

Docking into COX-2 (PDB: 5IKT) reveals hydrogen bonding between the carboxylic acid group and Arg120, while the pyrrole ring occupies a hydrophobic pocket. MD simulations (50 ns) show stable binding (RMSD <2 Å) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

HPLC-UV (C18 column, 0.1% TFA in acetonitrile/water) detects impurities (<0.1%) like dechlorinated byproducts. For chiral impurities, use a CHIRALPAK® AD-H column with hexane/isopropanol (90:10) .

Methodological Notes

- Synthesis Optimization : Scale-up beyond 10 g requires slow addition of coupling agents to prevent exothermic side reactions .

- Crystallography : Slow evaporation from ethanol/water (1:1) yields diffraction-quality crystals (R-factor <0.05) .

- Data Reproducibility : Batch-to-batch variability in purity (>98%) is minimized using prep-HPLC with a gradient elution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.